Comparative Methylation Rates: Secologanate vs. Loganate vs. Structurally Related Iridoids
Secologanate is methylated by loganic acid methyltransferase (EC 2.1.1.50) at a rate comparable to the native substrate loganate, whereas 7-deoxyloganic acid, 7-epiloganic acid, and geniposidic acid show no significant methylation under identical assay conditions [1]. This establishes secologanate as one of only two biochemically competent substrates for this rate-limiting MIA pathway enzyme.
| Evidence Dimension | Enzymatic methylation rate (relative to loganate) |
|---|---|
| Target Compound Data | Comparable to loganic acid methylation rate |
| Comparator Or Baseline | Loganic acid: baseline rate; 7-deoxyloganic acid: no significant methylation; 7-epiloganic acid: no significant methylation; Geniposidic acid: no significant methylation |
| Quantified Difference | Binary discrimination: secologanate and loganic acid methylated; three structurally related iridoids show zero detectable activity |
| Conditions | Partially purified enzyme from Vinca rosea; S-adenosyl-L-methionine as methyl donor; DTT-enhanced assay conditions |
Why This Matters
This binary substrate discrimination demonstrates that secologanate cannot be substituted by the majority of structurally similar iridoids in MIA biosynthetic applications; only secologanate and loganic acid are biochemically competent.
- [1] Madyastha KM, Guarnaccia R, Baxter C, Coscia CJ. S-Adenosyl-L-methionine: loganic acid methyltransferase: A carboxyl-alkylating enzyme from Vinca rosea. J Biol Chem. 1973;248(7):2497-2501. doi:10.1016/S0021-9258(19)44136-7 View Source
